Cas no 1354000-24-0 ((R)-tert-Butyl 3-((6-(diethylamino)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate)

(R)-tert-Butyl 3-((6-(diethylamino)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- (R)-tert-Butyl 3-((6-(diethylamino)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate
- (R)-tert-Butyl3-((6-(diethylamino)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate
- tert-butyl (3R)-3-[6-(diethylamino)pyrimidin-4-yl]oxypyrrolidine-1-carboxylate
- AKOS025117387
- 1354000-24-0
- (R)-3-(6-Diethylamino-pyrimidin-4-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester
- G65424
- C17H28N4O3
-
- MDL: MFCD21098862
- インチ: 1S/C17H28N4O3/c1-6-20(7-2)14-10-15(19-12-18-14)23-13-8-9-21(11-13)16(22)24-17(3,4)5/h10,12-13H,6-9,11H2,1-5H3/t13-/m1/s1
- InChIKey: MLMXCKDDWPEREW-CYBMUJFWSA-N
- SMILES: O(C1C=C(N=CN=1)N(CC)CC)[C@H]1CN(C(=O)OC(C)(C)C)CC1
計算された属性
- 精确分子量: 336.21614077g/mol
- 同位素质量: 336.21614077g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 7
- 重原子数量: 24
- 回転可能化学結合数: 8
- 複雑さ: 409
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.8
- トポロジー分子極性表面積: 67.8Ų
(R)-tert-Butyl 3-((6-(diethylamino)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM166022-1g |
(R)-tert-Butyl 3-((6-(diethylamino)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate |
1354000-24-0 | 95% | 1g |
$583 | 2021-08-05 | |
Aaron | AR00ABEC-100mg |
(R)-3-(6-DiethylaMino-pyriMidin-4-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester |
1354000-24-0 | 95% | 100mg |
$134.00 | 2025-02-13 | |
Ambeed | A322495-100mg |
(R)-tert-Butyl 3-((6-(diethylamino)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate |
1354000-24-0 | 95% | 100mg |
$136.0 | 2024-04-24 | |
Ambeed | A322495-1g |
(R)-tert-Butyl 3-((6-(diethylamino)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate |
1354000-24-0 | 95% | 1g |
$620.0 | 2024-04-24 | |
A2B Chem LLC | AE80232-250mg |
(R)-tert-Butyl 3-((6-(diethylamino)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate |
1354000-24-0 | 95% | 250mg |
$176.00 | 2024-04-20 | |
A2B Chem LLC | AE80232-100mg |
(R)-tert-Butyl 3-((6-(diethylamino)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate |
1354000-24-0 | 95% | 100mg |
$104.00 | 2024-04-20 | |
Chemenu | CM166022-1g |
(R)-tert-Butyl 3-((6-(diethylamino)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate |
1354000-24-0 | 95% | 1g |
$*** | 2023-03-30 | |
Fluorochem | 090997-500mg |
R)-3-(6-Diethylamino-pyrimidin-4-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester |
1354000-24-0 | 95+% | 500mg |
£366.00 | 2022-03-01 | |
1PlusChem | 1P00AB60-100mg |
(R)-3-(6-DiethylaMino-pyriMidin-4-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester |
1354000-24-0 | 95% | 100mg |
$124.00 | 2023-12-22 | |
1PlusChem | 1P00AB60-250mg |
(R)-3-(6-DiethylaMino-pyriMidin-4-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester |
1354000-24-0 | 95% | 250mg |
$209.00 | 2023-12-22 |
(R)-tert-Butyl 3-((6-(diethylamino)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate 関連文献
-
Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
(R)-tert-Butyl 3-((6-(diethylamino)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylateに関する追加情報
(R)-tert-Butyl 3-((6-(diethylamino)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate and Its Significance in Modern Medicinal Chemistry
The compound with the CAS number 1354000-24-0, specifically (R)-tert-butyl 3-((6-(diethylamino)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate, represents a significant advancement in the field of medicinal chemistry. This chiral pyrrolidine derivative has garnered considerable attention due to its unique structural features and promising pharmacological properties. The compound's molecular framework integrates several key pharmacophoric elements, including a pyrrolidine core, a pyrimidine moiety, and a diethylamino substituent, which collectively contribute to its biological activity.
In recent years, the development of selective and potent small-molecule inhibitors has been a cornerstone of drug discovery efforts. The (R)-tert-butyl 3-((6-(diethylamino)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate structure exemplifies the strategic design of molecules aimed at modulating specific biological pathways. The presence of the (R)-configuration at the tert-butyl substituent is particularly noteworthy, as enantioselective pharmacotherapy has emerged as a critical approach to enhance therapeutic efficacy while minimizing side effects.
One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. The pyrimidine ring, a common scaffold in many bioactive molecules, is known to interact with various neurotransmitter receptors and enzymes. Specifically, the 6-(diethylamino)pyrimidin-4-yl moiety suggests a possible interaction with dopamine receptors, which are implicated in conditions such as Parkinson's disease and schizophrenia. Preliminary studies have indicated that derivatives of this class exhibit inhibitory effects on enzymes like monoamine oxidase (MAO), which play a crucial role in the metabolism of neurotransmitters.
The pyrrolidine carboxylate group at the C1 position provides an additional layer of functionality that can be exploited for covalent binding or metabolic stability. This feature is particularly relevant in the context of drug design, where enhancing bioavailability and target engagement are paramount. Furthermore, the tert-butyl group not only contributes to steric hindrance but also influences solubility and metabolic clearance, factors that are critical for optimizing pharmacokinetic profiles.
Recent advances in computational chemistry have enabled more sophisticated virtual screening approaches to identify novel drug candidates. The structural motifs present in (R)-tert-butyl 3-((6-(diethylamino)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate align well with known binding pockets of therapeutic targets, making it an attractive candidate for further investigation. High-throughput virtual screening (HTVS) combined with molecular dynamics simulations has suggested that this compound may exhibit favorable interactions with proteins involved in inflammation and immune response pathways.
The diethylamino substituent at the pyrimidine ring adds another dimension to its potential biological activity. This amine group can participate in hydrogen bonding interactions, which are essential for receptor binding affinity. Additionally, diethylamino derivatives are often explored for their ability to enhance blood-brain barrier penetration, a property that could be particularly beneficial for central nervous system (CNS) drug development.
In vitro studies have begun to elucidate the mechanistic basis of action for this compound. Initial assays have demonstrated inhibitory activity against certain kinases and phosphodiesterases, which are key regulators of cellular signaling pathways. The combination of these activities positions (R)-tert-butyl 3-((6-(diethylamino)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate as a multitargeted therapeutic agent with potential applications in oncology and inflammatory diseases.
The synthesis of this compound presents an interesting challenge due to its complex stereochemistry. Advanced synthetic methodologies, including asymmetric hydrogenation and chiral auxiliary-assisted constructions, have been employed to achieve high enantiomeric purity. The development of efficient synthetic routes is crucial not only for academic research but also for industrial-scale production if clinical translation is pursued.
The integration of machine learning models into drug discovery pipelines has accelerated the identification of promising candidates like this one. Predictive models trained on large datasets have been used to forecast binding affinities andADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. These computational tools have helped prioritize compounds such as (R)-tert-butyl 3-((6-(diethylamino)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate for experimental validation based on their predicted pharmacological profiles.
Future directions in research may include exploring analogs derived from this core structure to optimize potency and selectivity. Modifying substituents such as the diethylamino group or introducing additional functional moieties could lead to novel derivatives with enhanced therapeutic benefits. Additionally, investigating the compound's interaction with cellular machinery through cryo-electron microscopy (cryo-EM) could provide invaluable insights into its mechanism of action at an atomic level.
The growing emphasis on precision medicine has underscored the importance of developing targeted therapies tailored to individual patient profiles. Compounds like (R)-tert-butyl 3-((6-(diethylamino)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate, with their well-defined structural features and multiple potential binding sites, align well with this paradigm shift in healthcare.
1354000-24-0 ((R)-tert-Butyl 3-((6-(diethylamino)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate) Related Products
- 379242-90-7(<br>2-(3-Oxo-butyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic a cid methyl ester)
- 1803591-16-3(Oxan-4-yl3-(trifluoromethyl)phenylmethanamine Hydrochloride)
- 2680809-05-4(2-{(prop-2-en-1-yloxy)carbonylamino}-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylic acid)
- 30839-61-3(N-Methyl-1-phenylcyclobutanamine)
- 1519644-97-3(1-(4-methylpyridin-2-yl)cyclobutylmethanamine)
- 2228482-72-0(3-(4-bromo-3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine)
- 1049255-48-2(1-(2-ethylphenyl)-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]urea)
- 721913-26-4(2-((5-Chloro-2-methoxyphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate)
- 1123787-01-8([(3R)-3-fluorooxolan-3-yl]methanol)
- 1820579-90-5((2S,3S)-2-(1-ethylimidazol-2-yl)tetrahydropyran-3-amine;dihydrochloride)
